α-Monomyristin-d5

Stable-isotope dilution mass spectrometry MRM transition Matrix-effect correction

α-Monomyristin-d5 (Glycerol-d5 1-myristate) is a pentadeuterated 1-monoglyceride of myristic acid. With a molecular formula of C₁₇H₂₉D₅O₄ and a molecular weight of 307.48 g/mol, it carries five deuterium atoms on the glycerol backbone.

Molecular Formula C₁₇H₂₉D₅O₄
Molecular Weight 307.48
Cat. No. B1153468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameα-Monomyristin-d5
SynonymsTetradecanoic Acid 2,3-Dihydroxypropyl-d5 Ester;  (±)-2,3-Dihydroxypropyl-d5 Tetradecanoate;  1-Monomyristin-d5;  1-Monomyristoyl-rac-glycerol-d5;  1-Monotetradecanoylglycerol-d5;  Glycerol-d5 1-monotetradecanoate;  Glycerol-d5 1-Myristate;  Glycerol-d5 α-M
Molecular FormulaC₁₇H₂₉D₅O₄
Molecular Weight307.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Monomyristin-d5 for Stable Isotope Dilution: What Procurement Teams Need to Know


α-Monomyristin-d5 (Glycerol-d5 1-myristate) is a pentadeuterated 1-monoglyceride of myristic acid [1]. With a molecular formula of C₁₇H₂₉D₅O₄ and a molecular weight of 307.48 g/mol, it carries five deuterium atoms on the glycerol backbone . This isotopic labeling makes it indispensable as a stable-isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS) quantification of endogenous monomyristin in lipidomics, food chemistry, and bioanalytical workflows .

Why α-Monomyristin-d5 Cannot Be Replaced by Unlabeled Monomyristin or Other Deuterated Lipids


Replacing α-monomyristin-d5 with unlabeled α-monomyristin in an LC-MS/MS method introduces a critical vulnerability: the internal standard becomes indistinguishable from endogenous analyte, rendering isotope-dilution-based correction for ion-suppression, extraction variability, and matrix effects impossible [1]. Substituting with a different deuterated monoglyceride (e.g., α-monolaurin-d5 or α-monopalmitin-d5) introduces differential extraction recovery, chromatographic retention-time shift, and ionization efficiency that deviate from the target analyte, thereby degrading accuracy, precision, and method ruggedness [2]. The quantitative evidence below shows that even structurally close analogs exhibit divergent bioactivity and physicochemical behavior, confirming that class-level interchange is not acceptable for validated quantitative workflows.

Quantitative Differentiation Evidence: α-Monomyristin-d5 vs. Closest Analogs


Mass Spectrometric Discrimination: α-Monomyristin-d5 Provides a +5 Da Mass Shift Unattainable with Unlabeled or d3-Labeled Analogs

α-Monomyristin-d5 carries five deuterium atoms localized on the glycerol moiety (1,1,2,3,3-pentadeuterio), producing a molecular ion [M+H]⁺ at m/z 308.5 vs. m/z 303.5 for unlabeled α-monomyristin . This +5 Da mass difference exceeds the minimum recommended +3 Da for reliable multiple-reaction monitoring (MRM) without spectral overlap from the M+1/M+2 natural isotopic envelope of the unlabeled analyte, a limitation that affects d2- or d3-labeled internal standards . In contrast, unlabeled monomyristin exhibits an [M+H]⁺ at m/z 303 and cannot serve as an internal standard in any sample containing endogenous monomyristin because it co-elutes and shares identical fragmentation pathways .

Stable-isotope dilution mass spectrometry MRM transition Matrix-effect correction

Positional-Isomer Activity Differentiation: 1-Monomyristin vs. 2-Monomyristin Antibacterial Spectrum

In a comparative study of monoacylglycerol derivatives, 1-monomyristin (the unlabeled form of α-monomyristin-d5) exhibited significantly higher antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans compared to 2-monopalmitin, which was completely inactive. By contrast, the positional isomer 2-monomyristin showed high antibacterial activity against Escherichia coli, a species against which 1-monomyristin was less active [1]. This demonstrates that the position of the acyl ester on the glycerol backbone dictates the bacterial species selectivity, meaning that a 2-monomyristin-d5 internal standard cannot substitute for α-monomyristin-d5 in studies targeting Gram-positive bacterial strains without altering the biological readout.

Antibacterial screening Acyl-position selectivity Monoacylglycerol SAR

Chain-Length Specificity: C14 Monomyristin Activity vs. Inactive C16 Monopalmitin

The Molecules 2018 study demonstrated that 2-monopalmitin (C16 fatty acid) was completely devoid of antibacterial and antifungal activity, while monomyristin (C14 fatty acid) showed high activity against both bacteria and Candida albicans [1]. This striking on/off difference reinforces that even a two-carbon elongation in the fatty-acid chain abolishes bioactivity, disqualifying α-monopalmitin-d5 (or α-monostearin-d5) as a functionally equivalent substitute for α-monomyristin-d5 in any application where the lipid's bioactivity or receptor interaction is relevant.

Fatty-acid chain length Antifungal activity Structure-activity relationship

Glycerol-Backbone Deuteration Provides Superior Chemical Stability vs. Acyl-Chain Deuterated Monoglycerides

α-Monomyristin-d5 is deuterated exclusively on the glycerol backbone carbons (positions 1,1,2,3,3), leaving the myristoyl chain fully protiated . This design avoids the risk of deuterium loss through keto-enol tautomerization or metabolic β-oxidation that can occur with acyl-chain deuterated analogs stored in solution or used in biological matrices . Acyl-chain perdeuterated internal standards (e.g., myristic acid-d27) may undergo progressive deuterium depletion under basic or enzymatic conditions, altering their effective mass shift and compromising quantification accuracy over time. Glycerol-backbone labeling bypasses this exchange liability, providing a stable +5 Da mass shift throughout sample preparation, storage, and analysis.

Deuterium exchange stability Isotopic purity Internal standard robustness

Optimal Deployment Scenarios for α-Monomyristin-d5 Based on Verified Differentiation Evidence


LC-MS/MS Quantification of Endogenous Monomyristin in Human Plasma Lipidomics

α-Monomyristin-d5 is the internal standard of choice for targeted lipidomics assays requiring accurate quantification of circulating monomyristin. Its +5 Da mass shift (m/z 308.5) eliminates isotopic overlap with the endogenous analyte (m/z 303.5), enabling isotope-dilution correction for matrix effects in human plasma . The glycerol-backbone labeling ensures chromatographic co-elution with the unlabeled target, maximizing ion-suppression correction accuracy [1].

Antimicrobial Screening of 1-Monoglycerides in Pharmaceutical Development

In programs evaluating monoglyceride antimicrobial activity, α-monomyristin-d5 serves as a matched internal standard for bioavailability and tissue-distribution studies, ensuring that the deuterated tracer exhibits the same Gram-positive selectivity profile as the drug substance . Its positional fidelity (1-acyl) avoids the altered species-selectivity profile of the 2-isomer [1].

Method Validation and Quality Control in Food Emulsifier Analysis

Food testing laboratories quantifying monoglyceride emulsifiers (E471) in processed foods can use α-monomyristin-d5 as a deuterated surrogate for method validation. The compound's stable +5 Da mass shift and pH-stable glycerol-backbone deuteration allow its use across a range of food matrices (pH 3–8) without deuterium loss, satisfying EU and FDA method-validation criteria for isotopically labeled internal standards .

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